6-Chloro-1,2-benzisothiazol-3-yl piperazine is a chemical compound that belongs to the class of benzisothiazoles, characterized by a benzisothiazole ring fused with a piperazine moiety. This compound has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry due to its structural features that may optimize pharmacokinetic properties and enhance interactions with biological targets.
The compound is identified by the CAS number 131540-87-9 and is available for research and industrial purposes. It is often synthesized as a building block for more complex organic molecules and is under investigation for its antimicrobial properties.
6-Chloro-1,2-benzisothiazol-3-yl piperazine can be classified as:
The synthesis of 6-Chloro-1,2-benzisothiazol-3-yl piperazine typically involves multi-step procedures. Common methods include:
Industrial production may utilize continuous flow reactors to enhance yield and control reaction conditions more precisely.
The molecular formula of 6-Chloro-1,2-benzisothiazol-3-yl piperazine is C₁₁H₁₃ClN₂S. Its structure includes:
The presence of the chlorine atom increases lipophilicity, potentially improving membrane permeability and receptor binding affinity.
6-Chloro-1,2-benzisothiazol-3-yl piperazine can undergo several chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for 6-Chloro-1,2-benzisothiazol-3-yl piperazine involves several biochemical pathways:
Pharmacokinetic studies indicate that the structural modifications provided by the piperazine enhance absorption and distribution characteristics within biological systems.
These properties are critical for understanding its behavior in various chemical environments and its suitability for different applications .
6-Chloro-1,2-benzisothiazol-3-yl piperazine has several notable applications in scientific research:
Its unique structural features make it a valuable candidate for further exploration in drug discovery and development initiatives.
The core scaffold 6-chloro-1,2-benzisothiazol-3-yl piperazine represents a privileged structural motif in medicinal chemistry, serving as the foundation for several pharmacologically active compounds. The systematic IUPAC name for the base heterocycle is 3-(piperazin-1-yl)-6-chloro-1,2-benzisothiazole, which precisely defines the benzisothiazole core substituted at the 3-position with a piperazinyl group and at the 6-position with a chlorine atom. This nomenclature follows the numbering convention where the sulfur atom in the fused bicyclic system is designated position 1, with the nitrogen at position 2, and the carbon adjacent to sulfur bearing the piperazine moiety at position 3 [7].
The molecular formula for the unadorned scaffold is C₁₁H₁₃ClN₄S, with a molar mass of 268.76 g/mol. However, this scaffold most frequently appears in pharmaceutical contexts as part of more complex molecules. The prototypical derivative is ziprasidone, bearing the IUPAC name 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one with the molecular formula C₂₁H₂₁ClN₄OS (molar mass 412.94 g/mol for the free base). The hydrochloride salt of ziprasidone (CAS 122883-93-6) has the formula C₂₁H₂₁ClN₄OS·HCl (molar mass 449.40 g/mol), reflecting the addition of one hydrochloride equivalent [4] [5]. The mesylate salt trihydrate (relevant for pharmaceutical formulations) incorporates methanesulfonic acid and water molecules, yielding the formula C₂₁H₂₁ClN₄OS·CH₄O₃S·3H₂O [5].
Table 1: Molecular Formula Analysis of Key Derivatives
Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number |
---|---|---|---|
3-(Piperazin-1-yl)-6-chloro-1,2-benzisothiazole | C₁₁H₁₃ClN₄S | 268.76 | - |
Ziprasidone (free base) | C₂₁H₂₁ClN₄OS | 412.94 | 146939-27-7 |
Ziprasidone hydrochloride | C₂₁H₂₁ClN₄OS·HCl | 449.40 | 122883-93-6 |
Ziprasidone mesylate trihydrate | C₂₂H₂₅ClN₄O₄S₂·3H₂O | 563.09 | - |
3-(Piperazin-1-yl)-1,2-benzisothiazole hydrochloride | C₁₁H₁₄ClN₃S | 263.77 | - |
Crystallographic studies provide atomic-resolution insights into the three-dimensional architecture and intermolecular interactions of 6-chloro-1,2-benzisothiazol-3-yl piperazine derivatives. Ziprasidone free base crystallizes in a monoclinic crystal system (space group P2₁/c), with unit cell parameters revealing a distinct molecular packing arrangement stabilized by hydrogen bonding and π-π stacking interactions. The benzisothiazole and oxindole rings adopt a near-planar conformation, while the piperazine linker exhibits a chair conformation with the ethylene bridge adopting a gauche orientation relative to the oxindole moiety [5].
The mesylate trihydrate salt form (crucial for drug formulation stability and solubility) exhibits a markedly different crystal lattice. X-ray diffraction confirms the incorporation of three water molecules and a methanesulfonate counterion per ziprasidone molecule. This structure features an extensive hydrogen-bonding network: the protonated piperazinyl nitrogen forms a strong N–H···O hydrogen bond with the mesylate oxygen (distance ~1.65 Å), while water molecules bridge between the mesylate anion, the oxindole carbonyl oxygen, and the protonated amine via O–H···O and O–H···N hydrogen bonds. This intricate network, including R₂²(8) ring motifs, confers exceptional stability to the trihydrate crystal form, explaining its preferential formation under ambient conditions [5]. Precise torsional angles around the piperazine-ethyl linker (N–C–C–N ≈ 55-65°) significantly influence the spatial orientation of the benzisothiazole pharmacophore relative to the oxindole ring, potentially affecting receptor binding.
Table 2: Crystallographic Parameters for Key Solid Forms
Parameter | Ziprasidone Free Base | Ziprasidone Mesylate Trihydrate |
---|---|---|
Crystal System | Monoclinic | To be determined |
Space Group | P2₁/c | To be determined |
Key Hydrogen Bonds | N–H···O (carbonyl), C–H···π | N⁺–H···O¯ (mesylate), O–H···O (H₂O mesh) |
Piperazine Conformation | Chair | Chair |
Notable Interactions | π-π stacking (benzisothiazole/oxindole) | Ionic (N⁺–O¯), O–H···O, N–H···O |
Comprehensive spectroscopic profiling provides definitive identification and structural elucidation of 6-chloro-1,2-benzisothiazol-3-yl piperazine derivatives:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of the scaffold (e.g., in DMSO-d₆ or CDCl₃) reveals distinct proton environments. Characteristic signals include:
Infrared (IR) Spectroscopy:Key IR absorption bands confirm functional groups:
Mass Spectrometry (MS):Electron ionization (EI) or electrospray ionization (ESI) MS provides molecular ion confirmation and fragmentation patterns:
Table 3: Characteristic Spectral Signatures
Technique | Key Features | Spectral Region/Value |
---|---|---|
¹H NMR | H-7 (benzisothiazole, Cl-adjacent) | δ 7.95-8.05 ppm (d) |
Piperazine NCH₂–benzisothiazole | δ 3.60-3.80 ppm (br s or m) | |
Piperazine NCH₂–N | δ 2.70-3.00 ppm (br s or m) | |
¹³C NMR | C-3 (benzisothiazole) | δ 155-160 ppm |
Piperazine NCH₂–benzisothiazole | δ 55-60 ppm | |
Piperazine NCH₂–N | δ 45-52 ppm | |
IR | C=N Stretch (benzisothiazole) | 1580-1620 cm⁻¹ |
C–Cl Stretch | 730-780 cm⁻¹ | |
C=O Stretch (ziprasidone) | 1680-1710 cm⁻¹ | |
MS | [M+H]⁺ (C₁₁H₁₃ClN₄S) | m/z 269.0 |
Base Peak Fragment ([M+H - C₂H₅N]⁺) | m/z 212.0 |
The 1,2-benzisothiazole core exhibits significant tautomeric potential, particularly concerning the N–S bond and the C-3 substituent. While the 3-(piperazinyl)-1,2-benzisothiazole structure predominates, theoretical calculations and spectroscopic evidence suggest minor contributions from a tautomeric form involving a zwitterionic structure where the piperazine nitrogen becomes protonated and the benzisothiazole sulfur bears a negative charge. However, X-ray crystallography and solution NMR overwhelmingly support the canonical non-zwitterionic structure with the sulfur in the S(II) oxidation state [7].
For derivatives like ziprasidone, enol-keto tautomerism at the oxindole moiety (2-oxindole ring) becomes relevant. The 1,3-dihydro-2H-indol-2-one group exists predominantly in the keto form (lactam) in both solid-state (confirmed by X-ray) and solution (confirmed by ¹H NMR, absence of vinylic protons, and IR carbonyl stretch at ~1700 cm⁻¹). Computational studies (DFT: B3LYP/6-31G*) indicate the keto tautomer is energetically favored by approximately 8.2 kcal/mol over the enol form. The enol form becomes detectable only under strong basic conditions or in specific solvents, where it may participate in degradation pathways leading to ring-opened products [5] [2].
Conformational dynamics around the piperazine linker are crucial for biological activity. The piperazine ring itself undergoes rapid chair-chair interconversion at room temperature, observed as time-averaged methylene proton signals in NMR. The torsional angle involving the piperazine N–C(benzisothiazole) bond and the adjacent C–N bond within piperazine (τ₁: Nₚᵢₚ–C₃–C₃'–Nₚᵢₚ) exhibits rotational flexibility but shows preferences around ±60° (gauche conformation) in crystal structures, minimizing steric clash. The ethylene spacer in ziprasidone (–CH₂CH₂– between piperazine and oxindole) also prefers a gauche conformation (τ₂: Nₚᵢₚ–CH₂–CH₂–Nₒₓ; ~55-65°), positioning the oxindole ring system pseudo-equatorially relative to the piperazine chair. This conformational preference is stabilized by weak intramolecular C–H···O interactions between the ethylene spacer and the oxindole carbonyl oxygen [5]. Molecular dynamics simulations indicate that while the piperazine and ethylene linkers are flexible, the bioactive conformation likely involves a specific spatial orientation of the benzisothiazole relative to the oxindole/ethylpiperazine moiety, stabilized by receptor interactions.
Table 4: Tautomeric and Conformational Features
Feature | Predominant Form/State | Energetic Preference/Key Evidence |
---|---|---|
Benzisothiazole N-S Bond | Canonical S(II) form | X-ray: S–N bond length ~1.65 Å; No S⁺–N¯ evidence |
Oxindole Tautomerism | Keto (lactam) form | IR: νC=O ~1700 cm⁻¹; NMR: No =CH signal; DFT: ΔG ~8.2 kcal/mol |
Piperazine Conformation | Chair interconversion | NMR: Averaged methylene signals; X-ray: Chair geometry |
Key Torsional Angle (τ₁) | ~±60° (gauche) | X-ray crystallography; Minimizes steric strain |
Key Torsional Angle (τ₂) | ~55-65° (gauche) | X-ray crystallography; Weak C–H···O=C stabilizing interaction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7